molecular formula C11H21NO4 B6275324 tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate CAS No. 2763756-10-9

tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate

Cat. No.: B6275324
CAS No.: 2763756-10-9
M. Wt: 231.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate is a chemical compound with the molecular formula C10H19NO4 It is a derivative of oxetane and carbamate, featuring a tert-butyl group, a hydroxymethyl group, and an oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with an oxetane derivative. One common method includes the use of tert-butyl carbamate and 3-(hydroxymethyl)oxetane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, making it a valuable tool in drug delivery systems .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to release active compounds upon hydrolysis makes it a candidate for developing new treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate involves the hydrolysis of the carbamate group to release the active oxetane derivative. This process is catalyzed by enzymes such as esterases in biological systems. The released oxetane derivative can then interact with specific molecular targets, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate is unique due to the presence of both the oxetane ring and the carbamate group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. The oxetane ring enhances the stability and reactivity, while the carbamate group allows for controlled release of active derivatives .

Properties

CAS No.

2763756-10-9

Molecular Formula

C11H21NO4

Molecular Weight

231.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.